

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine |
| CAS No.: | 1352909-30-8 |
| Cat. No.: | B2697502 |

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The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry. These compounds are considered purine bioisosteres and have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-tumor properties.[1][2] Their structural features allow them to interact with a variety of biological targets, particularly protein kinases, making them valuable scaffolds in the design of targeted therapeutics.[3]

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1352909-30-8) is a strategically important derivative of this scaffold. The presence of three key functional elements—the pyrazole ring, the pyridine ring, and specifically the amine and chloro substituents—provides multiple reaction handles for chemical modification. This versatility allows for the systematic exploration of chemical space around the core, a critical process in lead optimization during drug discovery. The chloro group at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the 3-amine group offers a site for amidation, alkylation, or diazotization, enabling the synthesis of diverse compound libraries.[4]

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and synthesis.

| Property | Value | Source |
|-------------------|--|------------|
| CAS Number | 1352909-30-8 | [5] |
| Molecular Formula | C ₆ H ₅ ClN ₄ | [5] |
| Molecular Weight | 168.58 g/mol | Calculated |
| Synonyms | 6-chloro-2H-pyrazolo[3,4-b]pyridin-3-ylamine | [5] |
| Appearance | Typically a solid (e.g., White Powder) | [6] |
| Canonical SMILES | <chem>C1=C(C=C2C(=N1)N=C(N2)N)Cl</chem> | |
| InChI Key | VVSSTMLVQAUZMC-UHFFFAOYSA-N | |

Synthesis and Chemical Reactivity

The synthesis of the pyrazolo[3,4-b]pyridine skeleton can generally be achieved through two main strategies: annelating a pyrazole ring onto a pre-existing pyridine or constructing a pyridine ring onto a pyrazole precursor.[7][8] A common method involves the reaction of substituted aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[8]

The reactivity of **6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine** is dictated by its functional groups:

- **The 6-Chloro Substituent:** This is an excellent leaving group for nucleophilic aromatic substitution (S_NAr) and a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amine groups to build molecular complexity.

- The 3-Amine Substituent: This nucleophilic group can be readily acylated, alkylated, or used to form ureas and thioureas. It can also be diazotized and converted into other functional groups, providing another vector for diversification.[4]

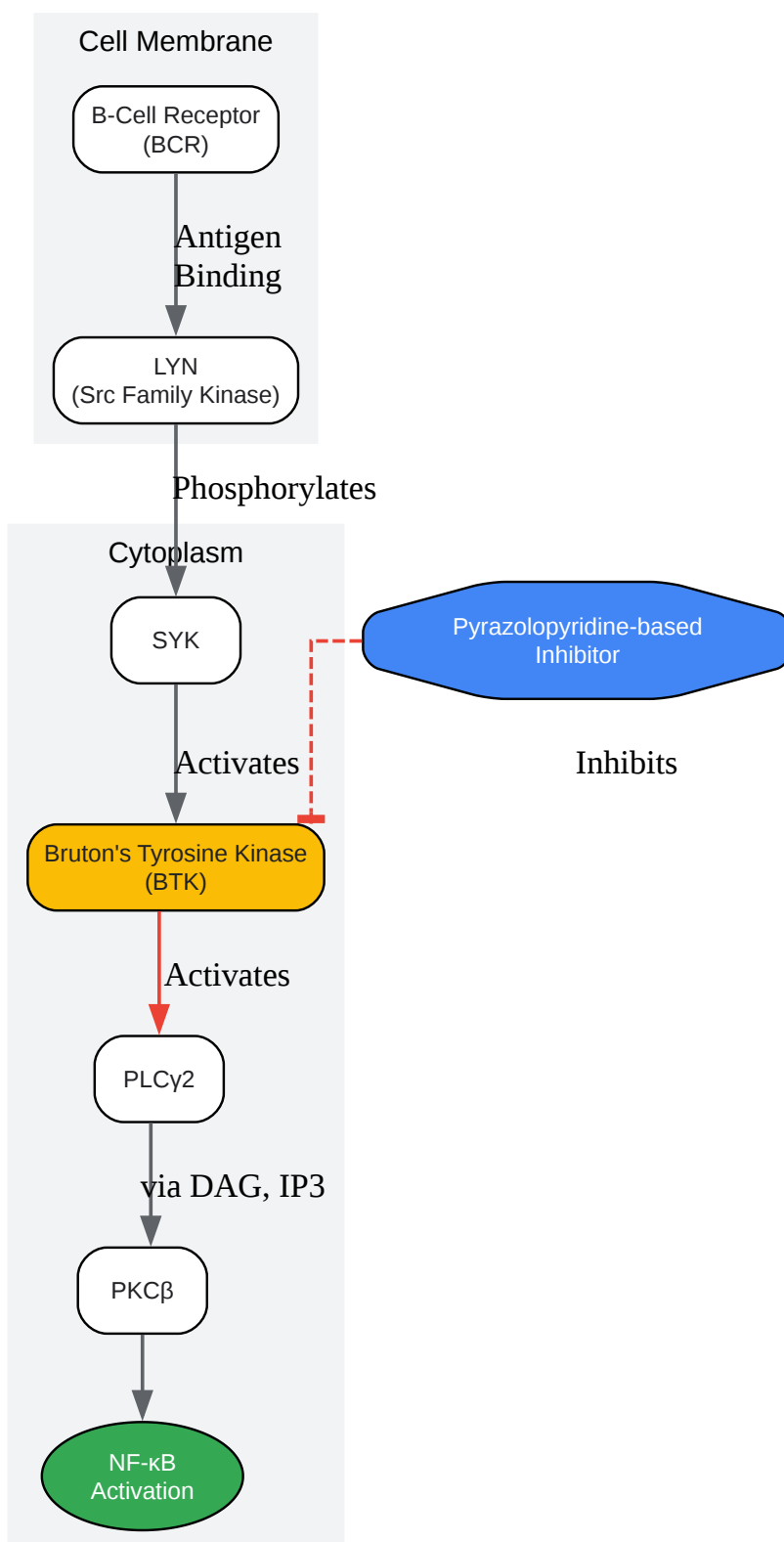
This dual functionality makes the molecule a powerful building block for creating libraries of compounds for high-throughput screening.

Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a component of numerous compounds investigated for various therapeutic indications. Its derivatives have shown promise as potent and selective inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. [2][3]

Kinase Inhibition

A notable example is the role of related pyrazolopyrimidine scaffolds as inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[9] BTK is a validated target for various B-cell malignancies. The diagram below illustrates a simplified representation of the BCR signaling pathway, highlighting the position of BTK, a potential target for inhibitors derived from scaffolds like **6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine**.



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Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

Other Therapeutic Areas

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have also been evaluated for their potential as:

- Antibacterial agents, addressing the growing problem of drug resistance.[3]
- Anti-tumor agents through various mechanisms beyond kinase inhibition.[2]
- Anti-inflammatory agents.[1]

Sourcing and Procurement: A Supplier Overview

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is available from several chemical suppliers that specialize in providing building blocks for research and development. When sourcing this intermediate, researchers should prioritize suppliers that provide comprehensive analytical data (e.g., NMR, HPLC) to verify purity and identity.

| Supplier | Example Product Number | Notes |
|-------------------------------|---------------------------------|--|
| Sigma-Aldrich (Merck) | COMH93D64D1A (via Combi-Blocks) | A major distributor for a wide range of research chemicals. [5] |
| Fluorochem | F077665 (related scaffold) | Offers a range of heterocyclic building blocks. Note: This CAS is for a related, but different, compound.[10] |
| Ambeed, Inc. | AMBH9884C81B (related scaffold) | Provides various chemical intermediates. Note: This CAS is for a related, but different, compound.[11] |
| Various Specialized Suppliers | Varies | Numerous other suppliers like Cool Pharm, Ltd., and Shanghai Longsheng chemical Co.,Ltd. list related methylated compounds, suggesting they operate in this chemical space. [12] |

Note: Researchers should always verify the CAS number and specifications directly with the supplier before purchasing.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the utility of **6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine** as a synthetic intermediate, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Objective: To couple an arylboronic acid to the 6-position of the pyrazolopyridine core.

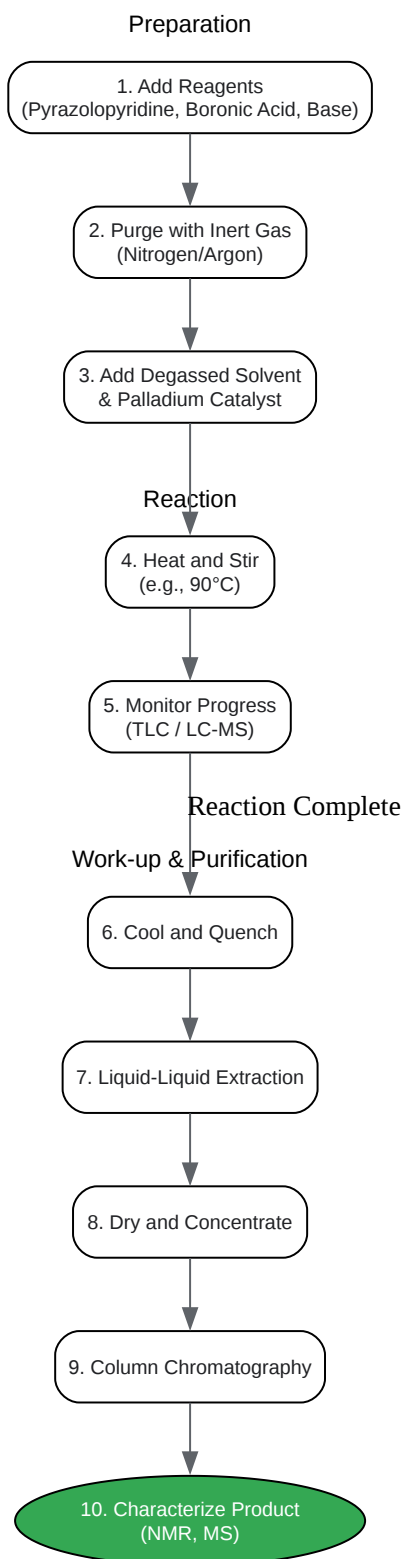
Rationale for Component Selection:

- **Catalyst** (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): Palladium catalysts are highly efficient for this transformation. The choice of ligand (e.g., PPh₃, dppf) is crucial and can be screened to optimize reaction yield by balancing catalyst stability and activity.
- **Base** (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): The base is required to activate the boronic acid for transmetalation to the palladium center. Carbonates are commonly used, with cesium carbonate often providing higher reactivity for challenging substrates.
- **Solvent** (e.g., Dioxane/H₂O, Toluene, DME): A solvent system that can dissolve both the organic and inorganic reagents is necessary. A mixture of an organic solvent and water is common to facilitate the dissolution of the carbonate base.

Step-by-Step Methodology

- **Reaction Setup:** To a dry reaction vessel equipped with a magnetic stir bar, add **6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is critical as the palladium catalyst can be deactivated by oxygen.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- **Work-up:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Workflow Visualization



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